6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core substituted with fluorophenyl, methoxyphenyl, phenyl, and thioether-linked oxoethylpyrazoline moieties.
Propriétés
Numéro CAS |
850912-11-7 |
|---|---|
Formule moléculaire |
C29H23FN6O3S |
Poids moléculaire |
554.6 |
Nom IUPAC |
6-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H23FN6O3S/c1-39-22-13-9-18(10-14-22)24-15-25(19-7-11-20(30)12-8-19)36(34-24)26(37)17-40-29-32-27-23(28(38)33-29)16-31-35(27)21-5-3-2-4-6-21/h2-14,16,25H,15,17H2,1H3,(H,32,33,38) |
Clé InChI |
ILGHLVZREIGHAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
The compound 6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps include:
- Formation of Pyrazole Ring : Utilizing 4-fluorophenyl and 4-methoxyphenyl substituents.
- Thioether Formation : Introducing a thioether linkage to enhance biological activity.
- Pyrimidine Core Construction : Finalizing the structure with a pyrimidine derivative.
The synthetic pathway often employs various reagents and conditions that optimize yield and purity.
Antioxidant Activity
Research has shown that compounds containing pyrazole and pyrimidine moieties exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary findings suggest it demonstrates notable antioxidant activity, which is critical in mitigating oxidative stress-related diseases.
Antidiabetic Activity
In vivo studies have indicated that this compound may possess antidiabetic properties. It has been tested in streptozotocin-induced diabetic models, showing potential in lowering blood glucose levels. The mechanism is hypothesized to involve modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. Results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The structure-activity relationship (SAR) studies indicate that the presence of the fluoro and methoxy groups significantly contributes to its antimicrobial efficacy.
Study 1: Antioxidant Evaluation
In a controlled study, the compound was subjected to DPPH radical scavenging assays alongside standard antioxidants. It demonstrated a scavenging capacity comparable to established antioxidants like ascorbic acid, indicating its potential use in formulations aimed at oxidative stress reduction.
Study 2: Antidiabetic Effects
A study involving diabetic rats treated with varying doses of the compound showed a dose-dependent reduction in fasting blood glucose levels over four weeks. Histopathological examinations revealed improvements in pancreatic islet morphology, suggesting protective effects on pancreatic beta-cells.
Study 3: Antimicrobial Screening
The compound was tested against a panel of pathogens including E. coli, Staphylococcus aureus, and Candida albicans. Results showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating strong antimicrobial activity.
Research Findings Summary Table
| Activity | Method Used | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Comparable to ascorbic acid |
| Antidiabetic | Streptozotocin-induced model | Significant reduction in blood glucose levels |
| Antimicrobial | MIC determination | Effective against Gram-positive and negative bacteria |
Comparaison Avec Des Composés Similaires
Structural Similarity and 3D Conformational Analysis
The target compound shares its pyrazolo[3,4-d]pyrimidinone core with several analogs (Table 1). Using PubChem3D’s similarity metrics :
- Shape Similarity (ST) : Analogous compounds with fluorophenyl or methoxyphenyl substituents (e.g., Example 33 in ) likely exhibit ST ≥ 0.8 due to overlapping van der Waals volumes.
- Feature Similarity (CT) : The 4-methoxyphenyl group’s hydrogen-bond acceptor capacity may align with pharmacophoric features in related molecules, achieving CT ≥ 0.5 .
Table 1: Structural Comparison with Analogs
Key Challenges :
Physicochemical Properties
Molecular Weight (MW) and LogP influence bioavailability:
Thermal Stability :
- Melting points (MP) of analogs range from 252–255°C () to >300°C (), suggesting the target compound’s MP may exceed 250°C due to crystallinity from π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
